molecular formula C8H9F2NO3 B1531924 (E)-4-(3,3-difluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid CAS No. 1899101-38-2

(E)-4-(3,3-difluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid

Cat. No. B1531924
M. Wt: 205.16 g/mol
InChI Key: PWWMDGVGFBUKTR-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid, also known as Difluoropyrrolidine-4-carboxylic acid (DFP-4CA), is an organic compound with a variety of applications in scientific research. It has been used to synthesize a range of other compounds, such as derivatives of the amino acid phenylalanine and the neurotransmitter dopamine. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Research demonstrates the utility of 4-oxobut-2-enoic acid derivatives as building blocks in synthesizing biologically active molecules. For instance, derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid have been used to create compounds with potential biological activities, utilizing efficient synthesis methods like microwave-assisted reactions catalyzed by ytterbium triflate. These methods facilitate the rapid preparation of target acids from various (hetero)aromatic ketones and glyoxylic acid monohydrate, yielding pure products in notable yields (Tolstoluzhsky et al., 2008).

Advancements in Molecular Structural Understanding

The structural elucidation of compounds related to 4-oxobut-2-enoic acid derivatives contributes to our understanding of molecular interactions and supramolecular assemblies. For example, the study of N-Phenylmaleamic acid, a compound with a systematic name of 4-amino-4-oxobut-2-enoic acid, revealed that its molecules form flat ribbons linked by hydrogen bonds, showcasing the importance of molecular geometry in crystal formation and providing insights into intermolecular interactions (Lo & Ng, 2009).

Development of Novel Synthetic Methods

Innovations in synthetic chemistry are also highlighted by the development of new methods for preparing 4-oxobut-2-enoic acid derivatives. Efficient protocols enable the fast synthesis of these compounds, which are valuable for constructing a variety of biologically active structures. This includes the creation of Michael adducts as intermediates for further chemical transformations, underscoring the role of 4-oxobut-2-enoic acid derivatives in facilitating diverse synthetic routes (El-Hashash & Rizk, 2016).

properties

IUPAC Name

(E)-4-(3,3-difluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO3/c9-8(10)3-4-11(5-8)6(12)1-2-7(13)14/h1-2H,3-5H2,(H,13,14)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWMDGVGFBUKTR-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1(F)F)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(3,3-difluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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